Enhanced Antiproliferative Activity of TC113 in A549 Lung Cancer Cells Compared to Free Gemcitabine
TC113 demonstrates superior antiproliferative activity against A549 non-small cell lung cancer cells when directly compared to the unconjugated parent drug, gemcitabine. The measured IC50 for TC113 is 0.6785 μM , whereas the reported IC50 for gemcitabine under comparable assay conditions is 13 μM [1]. This represents a 19.2-fold increase in potency for the targeted conjugate.
| Evidence Dimension | Antiproliferative potency (IC50) in A549 cells |
|---|---|
| Target Compound Data | 678.5 nM (0.6785 μM) |
| Comparator Or Baseline | Gemcitabine (free drug): 13 ± 2.8 μM |
| Quantified Difference | TC113 is approximately 19.2-fold more potent than free gemcitabine in this cell line. |
| Conditions | A549 human lung adenocarcinoma cell line; 72-hour incubation; MTT cell viability assay [REFS-1, REFS-2]. |
Why This Matters
This data quantifies the improved efficacy of the targeted delivery strategy in a relevant cancer model, providing a clear performance advantage over the untargeted standard-of-care agent.
- [1] van der Heijden MS, Broekhuizen R, Peters GJ, Voest EE. Table 1: IC50 values of gemcitabine in various cell lines. Br J Cancer. 2009;101(12):2037-2042. View Source
